3-(2-chlorophenyl)-5-methyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide
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Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is significant in the field of drug discovery .
Molecular Structure Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Chemical Reactions Analysis
Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction used in the synthesis of isoxazole derivatives .Scientific Research Applications
Chemical Synthesis and Transformations
- The rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones involves isocyanate carboxamide intermediates, suggesting potential pathways for synthesizing complex molecules that might include similar structures to the compound (Azizian et al., 2000).
- The synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides indicates the possibility of utilizing isoxazole frameworks for developing compounds with potential insecticidal activity (Yu et al., 2009).
Potential Biological Activities
- Novel pyrazole derivatives have been synthesized and shown potential as antimicrobial and anticancer agents, highlighting the possibility of exploring similar compounds for therapeutic uses (Hafez et al., 2016).
- Diaryl dihydropyrazole-3-carboxamides with antiobesity activity related to CB1 receptor antagonism demonstrate the therapeutic potential of complex molecules in metabolic disorders (Srivastava et al., 2007).
Herbicidal and Antiviral Applications
- The synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates as herbicidal inhibitors suggests the agricultural applications of similar compounds (Wang et al., 2004).
- Compounds with anti-HSV-1 and cytotoxic activities, such as pyrazole- and isoxazole-based heterocycles, indicate the potential for antiviral research and development (Dawood et al., 2011).
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN3O2S/c1-17-11-13-19(14-12-17)25-27(21-8-4-6-10-23(21)31-25)35-16-15-30-28(33)24-18(2)34-32-26(24)20-7-3-5-9-22(20)29/h3-14,31H,15-16H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWBJIQTLOFOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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